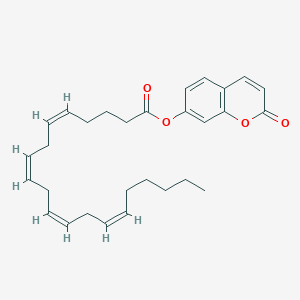

7-HC-arachidonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Hydroxycoumarinyl Arachidonate is a compound that combines the structural features of 7-hydroxycoumarin and arachidonic acid. 7-Hydroxycoumarin, also known as umbelliferone, is a naturally occurring compound found in many plants and is known for its fluorescence properties. Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a key inflammatory intermediate. The combination of these two molecules results in a compound that is used as a fluorogenic substrate in biochemical assays, particularly for enzymes such as phospholipase A2 and monoacylglycerol lipase .

Wirkmechanismus

Target of Action

7-Hydroxycoumarinyl Arachidonate primarily targets cytosolic phospholipase A2 (cPLA2) and monoacylglycerol lipase (MAGL) . These enzymes play a crucial role in the metabolism of arachidonic acid, a polyunsaturated omega-6 fatty acid .

Mode of Action

The interaction of 7-Hydroxycoumarinyl Arachidonate with its targets results in the hydrolysis of the compound, generating Arachidonic Acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) . This process is catalyzed by the MAGL enzyme .

Biochemical Pathways

Arachidonic Acid, a product of the hydrolysis of 7-Hydroxycoumarinyl Arachidonate, is metabolized via three distinct enzyme pathways: cyclooxygenase (COX) , lipoxygenases (LOX) , and cytochrome P450 . These pathways generate a spectrum of bioactive mediators, including prostanoids, leukotrienes, and eicosanoids . These mediators play diverse roles in physiological processes, including inflammation and pain signaling .

Pharmacokinetics

It’s known that arachidonic acid, a metabolite of 7-hydroxycoumarinyl arachidonate, is present in the phospholipids of cell membranes and is abundant in the brain, muscles, and liver .

Result of Action

The hydrolysis of 7-Hydroxycoumarinyl Arachidonate leads to the production of Arachidonic Acid and 7-hydroxyl coumarin. The release of 7-hydroxyl coumarin, which is fluorescent, can be measured using a fluorometer . Arachidonic Acid, on the other hand, is further metabolized to produce various bioactive mediators that have numerous roles in physiology as signaling molecules .

Action Environment

The action of 7-Hydroxycoumarinyl Arachidonate is influenced by the cellular environment. For instance, the fluidity of cell membranes, which is influenced by temperature and the presence of other fatty acids, can affect the availability and action of Arachidonic Acid . Furthermore, the activity of the target enzymes (cPLA2 and MAGL) can be modulated by various factors, including pH, calcium ion concentration, and the presence of other signaling molecules .

Biochemische Analyse

Biochemical Properties

7-HC-arachidonate interacts with enzymes such as PLA2 and MAGL . The MAGL protein catalyzes the hydrolysis of this compound to generate Arachidonic acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) . These interactions are crucial for the function of this compound in biochemical reactions.

Cellular Effects

This compound influences cell function by participating in the production of bioactive lipid mediators such as prostaglandins and leukotrienes . These mediators contribute to the development of inflammation and promote the excitability of the peripheral somatosensory system .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism by PLA2 and MAGL enzymes . The MAGL protein catalyzes the hydrolysis of this compound to generate Arachidonic acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) . This process involves binding interactions with these enzymes and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the fluorescence intensity of this compound, which is used to monitor its hydrolysis, can be monitored over time .

Metabolic Pathways

This compound is involved in the metabolic pathways of PLA2 and MAGL . These enzymes catalyze the hydrolysis of this compound to generate Arachidonic acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its role as a substrate for cytosolic enzymes like PLA2 and MAGL, it is likely to be present in the cytosol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Hydroxycoumarinylarachidonat beinhaltet typischerweise die Veresterung von 7-Hydroxycoumarin mit Arachidonsäure. Dies kann unter Verwendung von Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) als Katalysatoren in einem Lösungsmittel wie Dichlormethan erreicht werden. Die Reaktion wird bei Raumtemperatur unter ständigem Rühren durchgeführt, bis sie abgeschlossen ist, was durch Dünnschichtchromatographie (DC) überwacht wird .

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für 7-Hydroxycoumarinylarachidonat nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Reinigungsschritten wie Umkristallisation oder Chromatographie, um das Endprodukt zu isolieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Hydroxycoumarinylarachidonat unterliegt Hydrolysereaktionen, die durch Enzyme wie Phospholipase A2 und Monoacylglycerol-Lipase katalysiert werden. Diese Reaktionen führen zur Spaltung der Esterbindung und setzen Arachidonsäure und 7-Hydroxycoumarin frei .

Häufige Reagenzien und Bedingungen

Hydrolyse: Katalysiert durch Phospholipase A2 oder Monoacylglycerol-Lipase, typischerweise in einer wässrigen Pufferlösung.

Veresterung: Umfasst Reagenzien wie Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) in Lösungsmitteln wie Dichlormethan.

Hauptprodukte

Hydrolyse: Arachidonsäure und 7-Hydroxycoumarin.

Wissenschaftliche Forschungsanwendungen

7-Hydroxycoumarinylarachidonat wird aufgrund seiner fluorogenen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Es dient als Substrat in Fluoreszenz-basierten Assays zur Untersuchung der Enzymaktivität, insbesondere für Phospholipase A2 und Monoacylglycerol-Lipase. Diese Assays sind wertvoll in der Medikamentenentwicklung und biochemischen Forschung, da sie das Screening von Enzyminhibitoren und die Untersuchung der Enzymkinetik ermöglichen .

5. Wirkmechanismus

Der primäre Wirkmechanismus von 7-Hydroxycoumarinylarachidonat beinhaltet seine Hydrolyse durch spezifische Enzyme. Phospholipase A2 und Monoacylglycerol-Lipase katalysieren die Spaltung der Esterbindung, was zur Freisetzung von Arachidonsäure und 7-Hydroxycoumarin führt. Die Fluoreszenz von 7-Hydroxycoumarin kann gemessen werden, um die enzymatische Aktivität zu überwachen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7-Hydroxycoumarin: Eine natürlich vorkommende Verbindung mit ähnlichen Fluoreszenzeigenschaften.

Arachidonsäure: Eine mehrfach ungesättigte Fettsäure, die an Entzündungsprozessen beteiligt ist.

Umbelliferylester: Andere Ester von 7-Hydroxycoumarin mit verschiedenen Fettsäuren.

Einzigartigkeit

7-Hydroxycoumarinylarachidonat ist insofern einzigartig, als es die Fluoreszenzeigenschaften von 7-Hydroxycoumarin mit der biologischen Aktivität von Arachidonsäure kombiniert. Diese Doppelfunktionalität macht es zu einem wertvollen Werkzeug in biochemischen Assays und der Forschung an Entzündungspfaden .

Eigenschaften

IUPAC Name |

(2-oxochromen-7-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)32-26-22-20-25-21-23-29(31)33-27(25)24-26/h6-7,9-10,12-13,15-16,20-24H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTGFGOBCQCZDY-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 7-hydroxycoumarinyl arachidonate help in studying MAGL activity?

A1: 7-hydroxycoumarinyl arachidonate acts as a fluorogenic substrate for MAGL []. This means that upon hydrolysis by MAGL, it releases a fluorescent molecule, 7-hydroxycoumarin (7-HC).

- Downstream effect: MAGL cleaves the ester bond in 7-hydroxycoumarinyl arachidonate, releasing arachidonic acid and 7-HC. The fluorescence of 7-HC can then be easily measured, providing a direct readout of MAGL activity. This method offers a simple and sensitive way to quantify MAGL activity and screen for potential inhibitors [].

Q2: What are the advantages of using 7-hydroxycoumarinyl arachidonate over other methods for assessing MAGL activity?

A2: The fluorescence-based assay utilizing 7-hydroxycoumarinyl arachidonate offers several advantages:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-Dimethyl-4-(4-hydroxy-5-carboxyphenylazo)-4'-[5-(4-sulfophenylazo)-2,6-dihydroxy-phenylazo]biphenyl](/img/structure/B575543.png)

![7-Methyl-2-oxa-7-azabicyclo[3.2.0]heptan-6-one](/img/structure/B575545.png)

![2,2,3-Trimethyl-1-thia-4-azaspiro[4.4]nonane](/img/structure/B575546.png)

![1h-Pyrrolo[2,1-d][1,2,5]triazepine](/img/structure/B575547.png)

![5-Vinylbenzo[d]isoxazol-3(2H)-one](/img/structure/B575561.png)

![1,7-Dimethyl-4,8-dioxatricyclo[5.1.0.03,5]octane](/img/structure/B575562.png)